3-Fluorocinnamoyl chloride chemical properties
3-Fluorocinnamoyl chloride chemical properties
An In-Depth Technical Guide to 3-Fluorocinnamoyl Chloride: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for modulating physicochemical and biological properties. Fluorine's unique electronic characteristics can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[1][2] 3-Fluorocinnamoyl chloride emerges as a valuable and reactive building block, belonging to the class of acyl chlorides, which are pivotal intermediates in organic synthesis.
This technical guide provides an in-depth exploration of 3-Fluorocinnamoyl chloride, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, detail robust synthetic protocols, analyze its reactivity profile with key nucleophiles, and provide a guide to its spectroscopic characterization. Furthermore, this document will illuminate its applications, particularly as a scaffold in the synthesis of novel therapeutic agents and functional materials.
Physicochemical and Structural Properties
3-Fluorocinnamoyl chloride is a derivative of cinnamic acid, featuring a fluorine atom at the meta-position of the phenyl ring and a highly reactive acyl chloride functional group. The trans isomer is generally the more stable and common form.
Structural Data
The key structural features and computed properties are summarized below. These values are based on the general properties of cinnamoyl chlorides and related fluorinated compounds.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₆ClFO | - |
| Molecular Weight | 184.59 g/mol | |
| Canonical SMILES | C1=CC(=CC(=C1)F)/C=C/C(=O)Cl | - |
| InChI Key | Inferred from similar structures | - |
| Appearance | Expected to be a low-melting solid or liquid | Based on analogs[3] |
| Isomerism | Predominantly exists as the trans (E) isomer |
The Influence of the Meta-Fluorine Substituent
The fluorine atom at the 3-position exerts a significant inductive electron-withdrawing effect (-I effect). This influences the molecule's reactivity in two primary ways:
-
Acyl Chloride Reactivity : The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making 3-Fluorocinnamoyl chloride more susceptible to nucleophilic attack compared to its non-fluorinated analog, cinnamoyl chloride.
-
Aromatic Ring Reactivity : The fluorine atom deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions relative to itself.
Synthesis of 3-Fluorocinnamoyl Chloride
The preparation of 3-Fluorocinnamoyl chloride is most reliably achieved via a two-step process starting from 3-fluorobenzaldehyde. The workflow involves the synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.
Caption: Synthesis workflow for 3-Fluorocinnamoyl Chloride.
Experimental Protocol: Synthesis of 3-Fluorocinnamic Acid
This protocol is based on the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.
Materials:
-
3-Fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (2-3 volumes).
-
Add a catalytic amount of piperidine (approx. 0.05 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the mixture to room temperature and pour it into an excess of cold dilute hydrochloric acid.
-
The crude 3-fluorocinnamic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-fluorocinnamic acid.
Experimental Protocol: Conversion to 3-Fluorocinnamoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation that requires anhydrous conditions to prevent hydrolysis of the product.[4][5]
Materials:
-
3-Fluorocinnamic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 3-fluorocinnamic acid (1.0 eq).
-
Add an excess of thionyl chloride (≥ 2.0 eq). Alternatively, suspend the acid in an anhydrous solvent like DCM and add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).
-
After completion, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-Fluorocinnamoyl chloride can often be used directly in subsequent reactions or purified by vacuum distillation.
Chemical Reactivity and Mechanistic Insights
As an acyl chloride, 3-Fluorocinnamoyl chloride is a highly reactive electrophile that undergoes nucleophilic acyl substitution.[6][7] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
Key Reactions
-
Hydrolysis : Reacts vigorously with water to revert to 3-fluorocinnamic acid. This underscores the need for anhydrous handling conditions.[7][8]
-
Alcoholysis : Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to form esters. This is a fundamental reaction for creating libraries of ester derivatives for biological screening.
-
Aminolysis : Reacts readily with primary or secondary amines to form amides. This is one of the most common applications in drug development for linking molecular fragments.
-
Friedel-Crafts Acylation : Can act as the acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid like AlCl₃.
Spectroscopic Characterization
Definitive identification of 3-Fluorocinnamoyl chloride relies on a combination of spectroscopic techniques.[9] The expected spectral features are outlined below, based on data from analogous compounds.[5][10]
| Technique | Expected Features |
| ¹H NMR | Vinyl Protons: Two doublets in the δ 6.5-8.0 ppm range with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene. Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns influenced by ¹H-¹⁹F coupling. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal around δ 165-170 ppm. Alkene Carbons: Signals in the δ 120-150 ppm range. Aromatic Carbons: Multiple signals in the aromatic region, with C-F coupling constants providing structural information. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). |
| Infrared (IR) Spectroscopy | C=O Stretch: A strong, sharp absorption band at a high wavenumber, typically ~1750-1800 cm⁻¹, characteristic of an acyl chloride.[5] C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹. C-F Stretch: A strong band in the fingerprint region, typically around 1100-1250 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight (184.59). The isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) will be observable. Fragmentation: A prominent peak corresponding to the loss of the chlorine atom (M-35) is expected, resulting in the 3-fluorocinnamoyl cation. |
Applications in Research and Drug Development
The utility of 3-Fluorocinnamoyl chloride is primarily as a reactive intermediate for introducing the 3-fluorocinnamoyl moiety into more complex molecules.
-
Medicinal Chemistry : It serves as a key building block for synthesizing novel amides and esters. The fluorinated cinnamoyl scaffold is explored in the development of anticancer, anti-inflammatory, and antimicrobial agents. The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding to target proteins through favorable electrostatic interactions.[2][11]
-
Materials Science : Cinnamate derivatives are widely used in the development of photoresist polymers and other light-sensitive materials. The introduction of fluorine can be used to fine-tune the optical and physical properties of these materials.
Safety and Handling
3-Fluorocinnamoyl chloride, like other acyl chlorides, is a hazardous chemical that must be handled with appropriate safety precautions.[8][12]
-
Hazards :
-
Handling :
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials like water, alcohols, and strong bases.[8]
-
Conclusion
3-Fluorocinnamoyl chloride is a versatile and highly reactive chemical intermediate with significant potential in organic synthesis, particularly within the realms of drug discovery and materials science. Its synthesis from readily available precursors is straightforward, and its reactivity profile is well-defined by the principles of nucleophilic acyl substitution. The strategic placement of the fluorine atom provides a powerful tool for modulating molecular properties. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this building block for the creation of novel and functional molecules.
References
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PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
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Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Cinnamoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
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Clark, J. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]
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Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]
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Al-Majid, A. M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC Advances. Retrieved from [Link]
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
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Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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